molecular formula C14H16N2O3 B6705613 N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6705613
M. Wt: 260.29 g/mol
InChI Key: LYPFYPSBPMDSQL-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy-dimethylphenyl group attached to an oxazole ring via an ethyl chain

Properties

IUPAC Name

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-7-11(8-10(2)13(9)17)3-5-15-14(18)12-4-6-19-16-12/h4,6-8,17H,3,5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPFYPSBPMDSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCNC(=O)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the 4-hydroxy-3,5-dimethylphenyl ethyl intermediate. This intermediate can be synthesized through electrophilic aromatic substitution reactions, where suitable reagents like dimethyl sulfate and phenol are used under controlled conditions .

The next step involves the formation of the oxazole ring, which can be achieved through cyclization reactions. Common reagents for this step include hydroxylamine and carboxylic acids, which react under acidic or basic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3,5-dimethylbenzaldehyde .

Scientific Research Applications

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

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